REACTION_CXSMILES
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[CH2:1]1[O:10][C:9]2[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=2[O:2]1.Br[C:12]1[CH:17]=[CH:16][C:15]2[O:18][CH2:19][O:20][C:14]=2[CH:13]=1.CC(C)([O-])C.[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C1(C)C=CC=CC=1>[O:10]1[C:9]2[CH:8]=[CH:7][C:5]([NH:6][C:12]3[CH:17]=[CH:16][C:15]4[O:18][CH2:19][O:20][C:14]=4[CH:13]=3)=[CH:4][C:3]=2[O:2][CH2:1]1 |f:2.3,4.5.6.7.8,9.10.11|
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Name
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Quantity
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5.34 g
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Type
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reactant
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Smiles
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C1OC=2C=C(N)C=CC2O1
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Name
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Quantity
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6.41 g
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Type
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reactant
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Smiles
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BrC1=CC2=C(C=C1)OCO2
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Name
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Quantity
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4.2 g
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Type
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reactant
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Smiles
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CC(C)([O-])C.[Na+]
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Name
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Quantity
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0.71 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
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Quantity
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1.29 g
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Type
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catalyst
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Smiles
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C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
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Name
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Quantity
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40 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a flask equipped with a magnetic stirrer
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Type
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TEMPERATURE
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Details
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reflux condensor, and nitrogen inlet
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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FILTRATION
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Details
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and filtered through a pad of silica gel
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Type
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WASH
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Details
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The silica gel pad was then eluted with dichloromethane (240 mL)
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Type
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CONCENTRATION
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Details
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The combined organic layers were concentrated in vacuo
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Type
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CUSTOM
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Details
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to yield a dark yellow oil
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Type
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CUSTOM
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Details
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The oil was chromatographed on silica gel
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Type
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WASH
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Details
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eluting with a hexane/ethyl acetate gradient
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Name
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Type
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product
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Smiles
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O1COC2=C1C=CC(=C2)NC2=CC1=C(OCO1)C=C2
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.1% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |